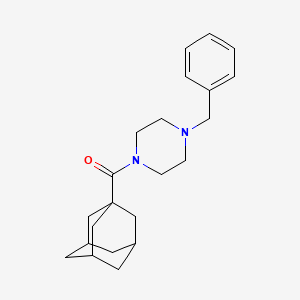

Adamantanyl 4-benzylpiperazinyl ketone

Description

Adamantanyl 4-benzylpiperazinyl ketone (C₂₃H₃₂N₂O₂) is a hybrid compound featuring an adamantane moiety linked to a 4-benzylpiperazine group via a ketone bridge . The adamantane group enhances lipophilicity and metabolic stability, while the benzylpiperazine moiety may facilitate receptor binding through hydrogen bonding or π-π interactions.

Structure

3D Structure

Properties

IUPAC Name |

1-adamantyl-(4-benzylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O/c25-21(22-13-18-10-19(14-22)12-20(11-18)15-22)24-8-6-23(7-9-24)16-17-4-2-1-3-5-17/h1-5,18-20H,6-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVHQZGXNWGHKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C34CC5CC(C3)CC(C5)C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adamantanyl 4-benzylpiperazinyl ketone typically involves multiple steps, starting with the preparation of the adamantane core. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method involves the addition of 1-bromo-2-hydroxynaphthalene to a ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves large-scale adaptations of the laboratory methods mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Adamantanyl 4-benzylpiperazinyl ketone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The benzyl and piperazine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and other oxidants for oxidation reactions , and reducing agents for reduction reactions. Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the adamantane core, while substitution reactions can introduce various functional groups to the benzyl or piperazine rings.

Scientific Research Applications

Adamantanyl 4-benzylpiperazinyl ketone has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases.

Mechanism of Action

The mechanism of action of adamantanyl 4-benzylpiperazinyl ketone involves its interaction with specific molecular targets and pathways. The compound’s adamantane core provides a rigid and stable structure, while the benzyl and piperazine groups allow for interactions with various biological molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Adamantane-Oxadiazole Hybrids

Compounds such as 2-((3r,5r,7r)-Adamantan-1-yl)-5-((4-(4-benzylpiperidin-1-yl)but-2-yn-1-yl)thio)-1,3,4-oxadiazole (6h) and its analogs (6i, 6j) share structural similarities with adamantanyl 4-benzylpiperazinyl ketone but incorporate a 1,3,4-oxadiazole-thioether linker .

- Activity : These hybrids demonstrated potent Aurora-A kinase inhibition (pIC₅₀ > 6.0), with adamantane contributing to enhanced binding affinity. The benzylpiperidine substituent in 6h improved selectivity compared to phenyl or chlorophenyl analogs (6i, 6j) .

- Metabolic Stability : Adamantane derivatives generally exhibit slower Phase I metabolism in liver microsomes. For example, compound 47a (tert-butyl analog) retained 90% of its parent compound after one hour, whereas 47b (adamantane with a polar substituent) was metabolized rapidly (>95% in 30 minutes) .

Table 1: Key Pharmacological Properties of Adamantane Derivatives

* Predicted based on structural analogs.

Piperazine-Modified Adamantane Derivatives

- 4-(1-Adamantyl)piperazine dihydrochloride : This derivative lacks the ketone bridge but shares the adamantane-piperazine core. It is used as a building block in drug synthesis, highlighting the importance of the piperazine group in modulating solubility and bioavailability .

- 3-(Adamantan-1-yl)-4-ethyl-1-[(4-phenylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione (I) : This compound exhibits C–H···S interactions and planar triazole ring conformations, which stabilize its binding to targets. The adamantane group contributes to hydrophobic interactions, while the phenylpiperazine enhances π-stacking .

Key Structural Differences :

- Linker Type: this compound uses a ketone bridge, whereas oxadiazole derivatives (e.g., 6h) employ thioether or alkyne linkers.

- Substituents : The benzyl group in this compound may enhance blood-brain barrier penetration compared to chlorophenyl or phenyl substituents in analogs like 6j .

Research Findings and Mechanistic Insights

Molecular Docking and Binding Modes

Adamantane-containing compounds, including this compound, show strong binding to hydrophobic pockets in Aurora-A kinase. The rigid adamantane core aligns with the enzyme’s active site, while the benzylpiperazine group forms van der Waals interactions with adjacent residues .

Metabolic and Pharmacokinetic Profiles

- Adamantane Advantage: The adamantane moiety reduces Phase I metabolism rates. For instance, compound 30 (adamantane-substituted) showed a 0.9-unit increase in pIC₅₀ compared to non-adamantane analogs .

- Substituent Effects : Bulkier groups (e.g., tert-butyl in 47a) improve metabolic stability, whereas polar groups (e.g., in 47b) accelerate degradation .

Table 2: Metabolic Stability in Mouse Liver Microsomes

| Compound | Phase I Metabolism (% remaining) | Phase II Metabolism (% remaining) |

|---|---|---|

| This compound* | ~50% (predicted) | ~75% (predicted) |

| 23 (Isopropyl) | 38% | 65% |

| 47a (tert-butyl) | 90% | 85% |

| Diclofenac (reference) | 25% | 40% |

* Predictions based on structural analogs in .

Biological Activity

Adamantanyl 4-benzylpiperazinyl ketone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and antimicrobial properties. This article aims to summarize the biological activity of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure : this compound consists of an adamantane moiety linked to a piperazine ring with a benzyl substituent. This structural configuration is significant as it influences the compound's interaction with biological targets.

Mechanism of Action : The compound is believed to exert its biological effects primarily through the inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes can enhance cholinergic transmission, making it a candidate for treating Alzheimer's disease and other cognitive disorders. Studies have shown that compounds with similar structures exhibit potent AChE and BChE inhibition, with inhibition constants ranging from 0.075 to 25 µM .

Biological Activity

-

Neuropharmacological Effects :

- Cholinesterase Inhibition : Adamantanyl derivatives, including the 4-benzylpiperazinyl ketone variant, have demonstrated significant AChE and BChE inhibition. For instance, compounds with adamantane structures have been reported to cross the blood-brain barrier (BBB), suggesting their potential for central nervous system (CNS) activity .

- Antioxidant Activity : These compounds also exhibit antioxidant properties, which may contribute to their neuroprotective effects. The antioxidant mechanisms include electron transfer and reducing power, which help mitigate oxidative stress in neuronal tissues .

-

Antimicrobial Properties :

- Activity Against Mycobacterium tuberculosis : Research has indicated that piperazine derivatives can possess antitubercular activity. Compounds derived from benzylpiperazine have shown significant inhibitory effects against Mycobacterium tuberculosis, highlighting their potential as therapeutic agents in treating tuberculosis .

Case Studies and Research Findings

Several studies have investigated the biological activities of adamantanyl derivatives:

- Study on Cholinesterase Inhibition : A study synthesized twenty-two new 4-aminoquinolines bearing an adamantane moiety. These compounds were evaluated for their ability to inhibit AChE and BChE, with several demonstrating high potency and selectivity for BChE .

- Antimicrobial Screening : A diverse library of compounds was screened against Mycobacterium tuberculosis, revealing several hits with MIC values less than or equal to 12.5 µM. Compounds derived from benzylpiperazine showed promising results in both bacterial growth inhibition assays and in vivo studies .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Adamantanyl 4-benzylpiperazinyl ketone, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves nitration of 4-benzylpiperazine followed by Friedel-Crafts acylation to introduce the adamantane moiety. Nitration requires controlled temperatures (0–5°C) using HNO₃/H₂SO₄ to avoid over-nitration. For acylation, Lewis acids like AlCl₃ are critical for activating carbonyl groups. Yield optimization may involve stoichiometric adjustments (e.g., 1.2:1 molar ratio of adamantane carbonyl chloride to nitro-piperazine intermediate) and inert atmospheres to prevent side reactions. Purity can be enhanced via recrystallization in ethanol or column chromatography using silica gel .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm adamantane and benzylpiperazine connectivity. For example, adamantane protons appear as singlets (δ 1.6–2.1 ppm), while benzyl protons resonate at δ 7.2–7.4 ppm .

- X-ray Crystallography : Resolves stereochemistry and molecular packing. For adamantane derivatives, sulfur atoms in thione groups (e.g., in triazole-thiones) form hydrogen bonds (e.g., O–H⋯N, C–H⋯S) that stabilize crystal structures .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₂₄H₃₂N₄OS for triazole-thione derivatives) .

Advanced Research Questions

Q. How do structural modifications (e.g., substitution of the benzyl group) influence the compound’s biological activity and binding affinity to neurological targets?

- Methodological Answer :

- Comparative Studies : Replace benzyl with methyl, ethyl, or phenyl groups (see ) to assess lipophilicity via logP calculations. For example, benzyl substitution increases membrane permeability, enhancing interaction with CNS targets like sigma receptors .

- Docking Simulations : Use software (e.g., AutoDock Vina) to model interactions with enzymes (e.g., acetylcholinesterase). Adamantane’s rigid structure may occupy hydrophobic pockets, while the piperazine nitrogen forms hydrogen bonds .

- In Vitro Assays : Test neuroprotective effects in ischemia models (e.g., oxygen-glucose deprivation in neuronal cells). Measure ROS inhibition and Akt/PI3K pathway activation via Western blot .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., neuroprotective vs. cytotoxic effects)?

- Methodological Answer :

- Purity Validation : Use HPLC (>98% purity) to eliminate confounding impurities. Batch-to-batch variability in nitro group reduction (e.g., incomplete nitration) can alter biological outcomes .

- Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves across concentrations (1 nM–100 µM). For example, low concentrations (≤10 µM) may activate PI3K/Akt pathways, while higher doses (>50 µM) induce ROS-mediated apoptosis .

- Model Specificity : Compare outcomes in different cell lines (e.g., Hep G2 vs. primary neurons) or animal models (e.g., zebrafish vs. rodents) to identify species- or tissue-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.